Human TRPV4 Antagonist Potency: Head-to-Head Comparison with Example 82 from the Same Patent
In BHK/AC9 cells expressing human TRPV4, (S)-6-chloro-N4-(1,1,1-trifluoropropan-2-yl)pyridine-3,4-diamine (Example 125) inhibited GSK634775-induced calcium mobilization with an IC₅₀ of 0.5 nM [1]. Under identical assay conditions, Example 82 from the same patent (BDBM50505546) showed an IC₅₀ of 7.9 nM [2]. This represents an approximately 16-fold potency advantage for the target compound over a close structural analog within the same chemical series.
| Evidence Dimension | Antagonist IC₅₀ at human TRPV4 (GSK634775-induced Ca²⁺ flux, BHK/AC9 cells, 10 min pre-incubation) |
|---|---|
| Target Compound Data | 0.5 nM (Example 125) |
| Comparator Or Baseline | 7.9 nM (Example 82; BDBM50505546 / CHEMBL4533534) |
| Quantified Difference | ~16-fold greater potency |
| Conditions | BHK/AC9 cells stably expressing human TRPV4; GSK634775 agonist challenge; calcium immobilization readout; 10 min compound pre-incubation |
Why This Matters
A 16-fold difference in IC₅₀ within a single patent series means that substituting Example 82 would require higher concentrations that may encroach on off-target engagement windows, undermining assay specificity.
- [1] BindingDB entry BDBM50521183; assay ID 1, entry 50008654. IC₅₀ 0.5 nM at human TRPV4. Accessed 2025. View Source
- [2] BindingDB entry BDBM50505546; assay ID 1, entry 50008654. IC₅₀ 7.9 nM at human TRPV4. Accessed 2025. View Source
